molecular formula C20H16N2O4 B13641136 3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid

3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B13641136
M. Wt: 348.4 g/mol
InChI Key: PJMVZOGUCLKMHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid is an organic compound with a complex structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds between two aromatic rings . This reaction involves the use of palladium catalysts and boronic acids under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amino groups or other reductions.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.

Scientific Research Applications

3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid is unique due to its specific arrangement of functional groups and aromatic rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

3-amino-4-[4-(2-amino-4-carboxyphenyl)phenyl]benzoic acid

InChI

InChI=1S/C20H16N2O4/c21-17-9-13(19(23)24)5-7-15(17)11-1-2-12(4-3-11)16-8-6-14(20(25)26)10-18(16)22/h1-10H,21-22H2,(H,23,24)(H,25,26)

InChI Key

PJMVZOGUCLKMHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)N)C3=C(C=C(C=C3)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.